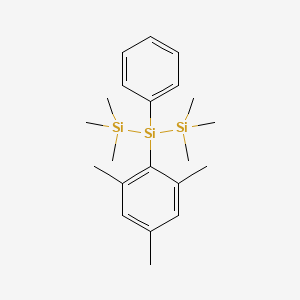
1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane is an organosilicon compound characterized by its unique structure, which includes three silicon atoms bonded to phenyl and trimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane typically involves the reaction of trimethylsilyl chloride with phenyltrichlorosilane in the presence of a base such as sodium or potassium . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form hydrosilanes.
Substitution: The phenyl and trimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane involves its ability to form stable silicon-carbon bonds, which can interact with various molecular targets. The pathways involved include radical reactions and hydrosilylation processes, where the compound acts as a reducing agent or a source of silicon atoms .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent.
Tetrakis(trimethylsilyl)silane: Known for its use in hydrosilylation reactions.
1,1,1,3,3,3-Hexamethyl-2-phenyltrisilane: Similar structure but lacks the trimethylphenyl group.
Uniqueness
1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(2,4,6-trimethylphenyl)trisilane is unique due to the presence of both phenyl and trimethylphenyl groups, which confer distinct chemical properties and reactivity compared to other similar organosilicon compounds.
Properties
CAS No. |
109418-35-1 |
|---|---|
Molecular Formula |
C21H34Si3 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
trimethyl-[phenyl-(2,4,6-trimethylphenyl)-trimethylsilylsilyl]silane |
InChI |
InChI=1S/C21H34Si3/c1-17-15-18(2)21(19(3)16-17)24(22(4,5)6,23(7,8)9)20-13-11-10-12-14-20/h10-16H,1-9H3 |
InChI Key |
NLPOEZJKEWMFAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















